N-(biphenyl-4-yl)-4-(1H-indol-3-yl)butanamide
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Overview
Description
N-(biphenyl-4-yl)-4-(1H-indol-3-yl)butanamide is a synthetic organic compound characterized by the presence of a biphenyl group and an indole moiety linked via a butanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with biphenyl-4-carboxylic acid and 1H-indole-3-carboxaldehyde.
Formation of Intermediate: The carboxylic acid is first converted to its corresponding acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂.
Amide Bond Formation: The acid chloride is then reacted with 4-aminobutanamide under basic conditions to form the intermediate N-(biphenyl-4-yl)-4-aminobutanamide.
Indole Attachment: The final step involves the condensation of the intermediate with 1H-indole-3-carboxaldehyde in the presence of a suitable catalyst, such as a Lewis acid (e.g., zinc chloride, ZnCl₂), to yield N-(biphenyl-4-yl)-4-(1H-indol-3-yl)butanamide.
Industrial Production Methods
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: N-(biphenyl-4-yl)-4-(1H-indol-3-yl)butanamide can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The compound can be reduced at the amide bond using reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (BH₃).
Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl and indole rings using reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral conditions.
Reduction: LiAlH₄ in dry ether or THF.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in metal-catalyzed reactions.
Biology
Biological Probes: Utilized in the study of protein-ligand interactions.
Fluorescent Markers: The indole moiety can be used in the design of fluorescent probes for imaging studies.
Medicine
Pharmaceuticals: Investigated for its potential as a therapeutic agent due to its structural similarity to bioactive molecules.
Drug Development: Used in the development of new drugs targeting specific biological pathways.
Industry
Material Science:
Polymer Chemistry: Used as a monomer or additive in the synthesis of specialized polymers.
Mechanism of Action
The mechanism of action of N-(biphenyl-4-yl)-4-(1H-indol-3-yl)butanamide depends on its specific application. In biological systems, it may interact with proteins or enzymes, modulating their activity. The biphenyl and indole groups can engage in π-π stacking interactions, hydrogen bonding, and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(biphenyl-4-yl)-4-(1H-indol-3-yl)acetamide: Similar structure but with a shorter linker chain.
N-(biphenyl-4-yl)-4-(1H-indol-3-yl)propionamide: Differing by the length of the carbon chain.
N-(biphenyl-4-yl)-4-(1H-indol-3-yl)pentanamide: Featuring a longer carbon chain.
Uniqueness
N-(biphenyl-4-yl)-4-(1H-indol-3-yl)butanamide is unique due to its specific chain length, which can influence its physical properties, reactivity, and biological activity. The combination of biphenyl and indole groups provides a versatile scaffold for further functionalization and application in various fields.
Properties
Molecular Formula |
C24H22N2O |
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Molecular Weight |
354.4 g/mol |
IUPAC Name |
4-(1H-indol-3-yl)-N-(4-phenylphenyl)butanamide |
InChI |
InChI=1S/C24H22N2O/c27-24(12-6-9-20-17-25-23-11-5-4-10-22(20)23)26-21-15-13-19(14-16-21)18-7-2-1-3-8-18/h1-5,7-8,10-11,13-17,25H,6,9,12H2,(H,26,27) |
InChI Key |
AHEBKBPBQGAOHN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)NC(=O)CCCC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
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